

Protocol for dissolving Inarigivir ammonium for experiments

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Compound of Interest

Compound Name: *Inarigivir ammonium*

Cat. No.: *B8198286*

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Application Notes and Protocols for Inarigivir Ammonium

Introduction

Inarigivir ammonium is a dinucleotide antiviral compound that functions as an agonist of the retinoic acid-inducible gene-I (RIG-I) receptor, a key component of the innate immune system. [1][2] By activating RIG-I, Inarigivir triggers a signaling cascade that leads to the production of type I interferons and other antiviral molecules, ultimately inhibiting viral replication. It has shown significant activity against the Hepatitis B virus (HBV), including variants resistant to approved nucleoside/nucleotide analogs. [1][3] These application notes provide a detailed protocol for the dissolution of **Inarigivir ammonium** for experimental use, along with relevant physicochemical data and a diagram of its signaling pathway.

Physicochemical and Solubility Data

Proper dissolution is critical for accurate and reproducible experimental results. The following table summarizes the key properties of **Inarigivir ammonium**.

Property	Value	Source(s)
Molecular Formula	C ₂₀ H ₂₆ N ₇ O ₁₀ PS • NH ₃	[4]
Molecular Weight	604.53 g/mol	[1][5][6]
Appearance	White to light yellow solid	[5]
Purity	≥95% - 99.91%	[4][6]
Solubility		
DMSO	98-100 mg/mL (162.11-165.42 mM); Sonication and use of newly opened DMSO is recommended. Sparingly soluble at 1-10 mg/mL.	[1][4][5]
Water	100 mg/mL	[5]
PBS (pH 7.2)	≥10 mg/mL	[4]
Storage Conditions		
Powder	-20°C for up to 3-4 years.	[1][4][7]
In Solvent	-80°C for up to 1 year; -20°C for up to 1 month.	[1][5]
Shipping	Shipped at ambient temperature with blue ice.	[1]

Experimental Protocols

1. Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of **Inarigivir ammonium** in DMSO.

Materials:

- **Inarigivir ammonium** powder

- Anhydrous/low-water content Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene tubes
- Vortex mixer
- Sonicator (optional, but recommended)
- Calibrated pipettes

Procedure:

- Pre-dissolution Steps:
 - Bring the vial of **Inarigivir ammonium** powder to room temperature before opening to prevent condensation.
 - Centrifuge the vial briefly to collect all the powder at the bottom.[\[1\]](#)
- Calculation of Required Volumes:
 - Determine the desired volume of the stock solution.
 - Calculate the mass of **Inarigivir ammonium** needed using the following formula: $\text{Mass (mg)} = \text{Desired Concentration (M)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000$
 - Example for 1 mL of 100 mM (0.1 M) stock: $\text{Mass (mg)} = 0.1 \text{ mol/L} \times 0.001 \text{ L} \times 604.53 \text{ g/mol} \times 1000 = 60.45 \text{ mg}$
- Dissolution:
 - Carefully weigh the calculated amount of **Inarigivir ammonium** and add it to a sterile conical tube.
 - Add the required volume of high-purity DMSO to the tube.
 - Vortex the solution vigorously for 1-2 minutes.

- If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.[\[1\]](#) Visually inspect the solution to ensure there are no visible particles.
- Storage:
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[\[1\]](#)[\[5\]](#)

2. Preparation of Working Solutions for Cell Culture Experiments

This protocol details the dilution of the DMSO stock solution for use in aqueous cell culture media.

Materials:

- 100 mM **Inarigivir ammonium** stock solution in DMSO
- Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
- Sterile microcentrifuge tubes

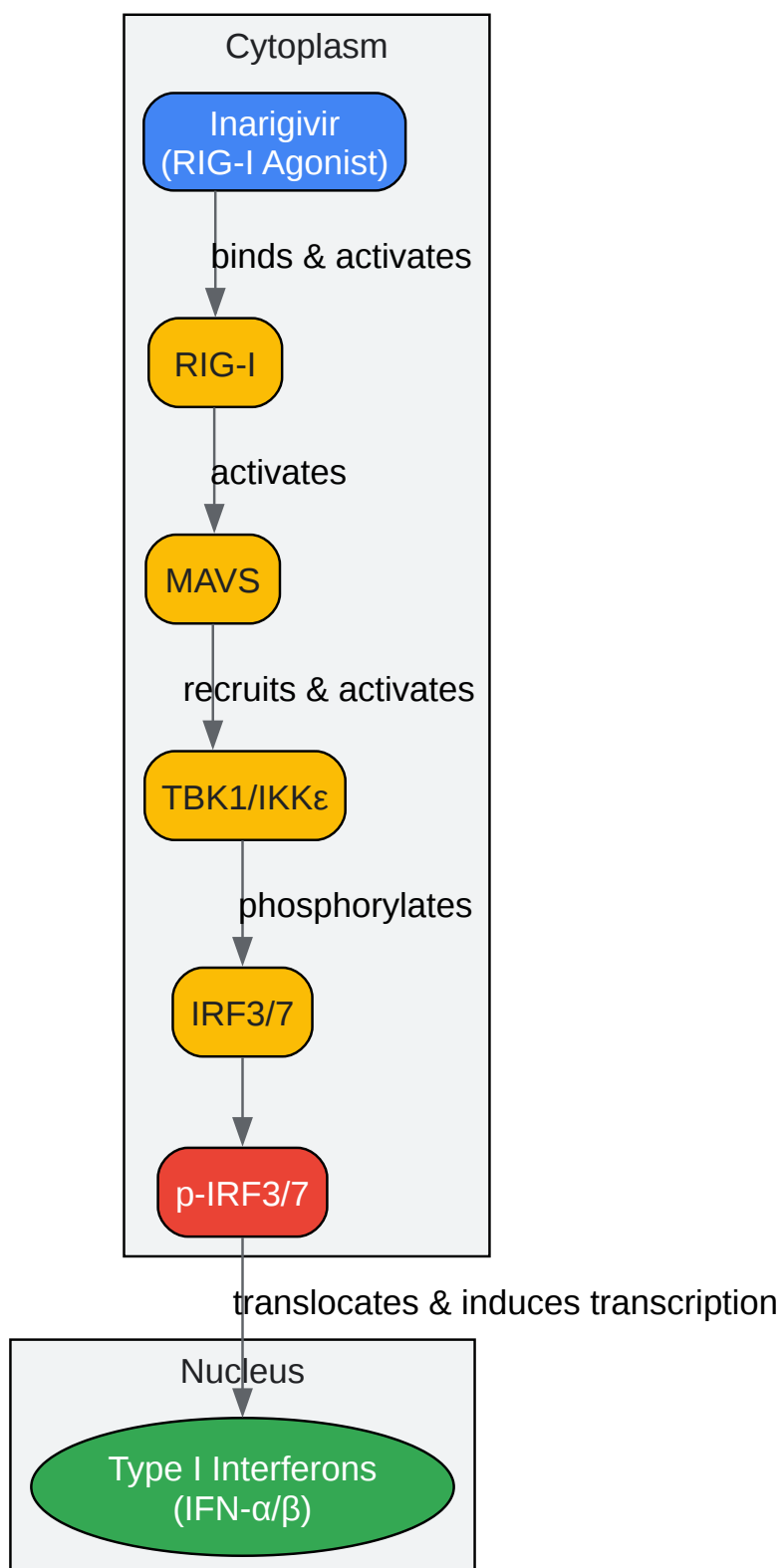
Procedure:

- Intermediate Dilution (Recommended):
 - To avoid precipitation of the compound when adding it directly to the aqueous medium, it is recommended to perform a serial dilution.[\[1\]](#)
 - For example, to achieve a final concentration of 10 µM in 1 mL of cell culture medium, first dilute the 100 mM stock solution 1:100 in DMSO to create a 1 mM intermediate stock.
- Final Dilution:
 - Pre-warm the cell culture medium or PBS to 37°C.[\[1\]](#)

- Add the appropriate volume of the intermediate or high-concentration stock solution to the pre-warmed medium. For instance, add 10 μL of a 1 mM intermediate stock to 990 μL of medium for a final concentration of 10 μM .
- Mix immediately by gentle pipetting or inversion.
- Important Considerations:
 - The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
 - If any precipitation is observed during dilution, gentle warming at 37°C and/or sonication may help to redissolve the compound.[\[1\]](#)
 - For aqueous stock solutions, sterile filtration through a 0.22 μm filter is recommended before use.[\[5\]](#)

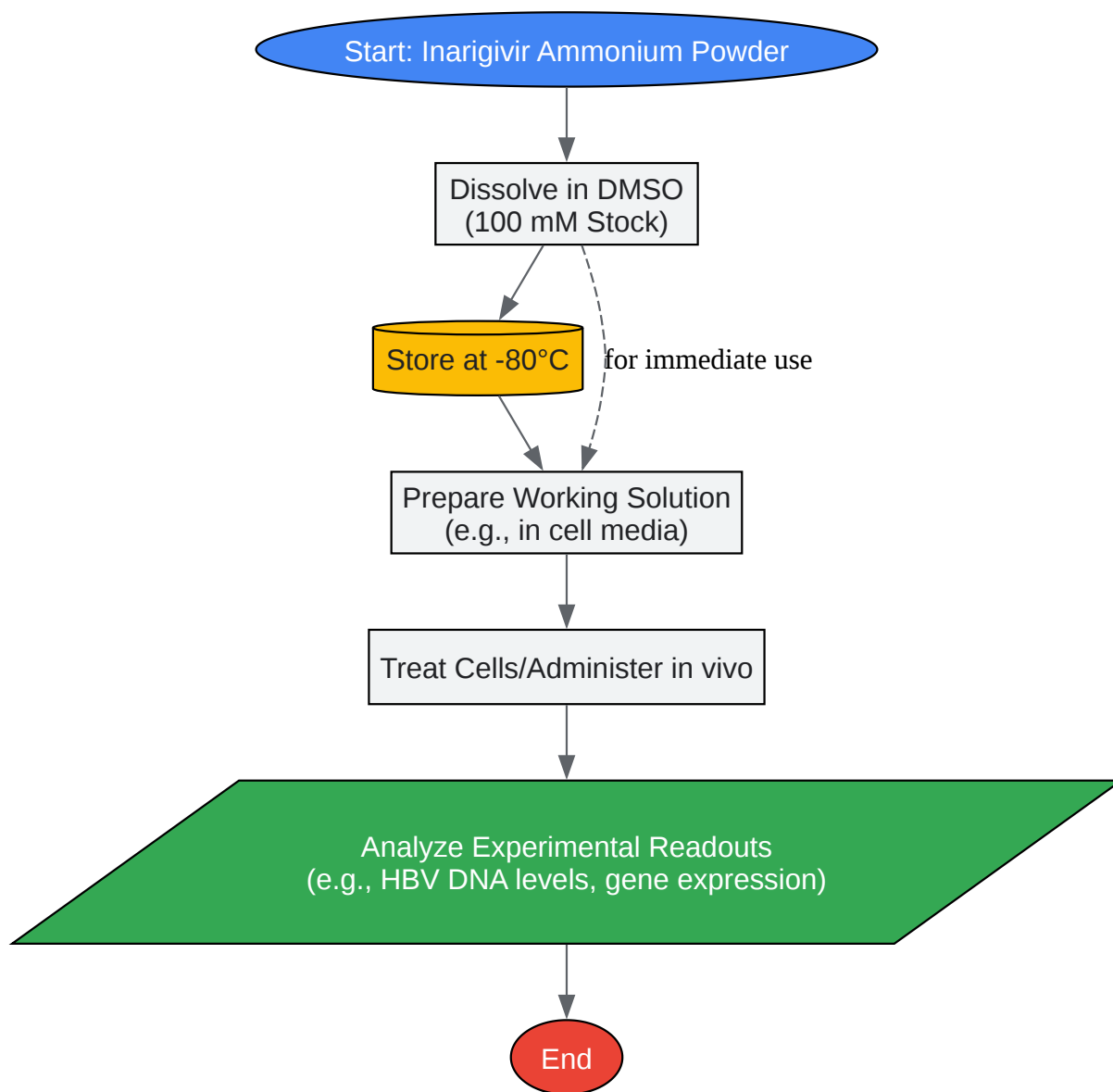
Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of Inarigivir and a typical experimental workflow for its use.



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Caption: Inarigivir activates the RIG-I pathway, leading to interferon production.



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Caption: General workflow for preparing and using **Inarigivir ammonium** in experiments.

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